molecular formula C7H7N3O B1438330 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile CAS No. 1006518-87-1

3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile

Cat. No.: B1438330
CAS No.: 1006518-87-1
M. Wt: 149.15 g/mol
InChI Key: JKAVMKREHIBQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-formylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAVMKREHIBQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655923
Record name 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006518-87-1
Record name 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1006518-87-1 Molecular Formula: C₇H₇N₃O Molecular Weight: 149.15 g/mol [1]

Executive Summary

3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile is a bifunctional heterocyclic building block critical in the synthesis of Janus Kinase (JAK) inhibitors, including Ruxolitinib. Characterized by a pyrazole core substituted with a reactive formyl group at the C4 position and a cyanoethyl chain at the N1 position, this compound serves as a versatile scaffold for divergent synthesis. Its dual functionality—an electrophilic aldehyde and a potentially nucleophilic or reducible nitrile—allows for complex heterocycle construction, particularly pyrrolo[2,3-d]pyrimidines. This guide details its physicochemical profile, synthetic pathways, and reactivity logic for researchers in medicinal chemistry.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The molecule consists of a 1H-pyrazole ring, which acts as a stable aromatic linker. The N1-substitution with a propanenitrile group introduces a polar, aliphatic side chain capable of further elongation or cyclization. The C4-formyl group provides a handle for condensation reactions, essential for expanding the heteroaromatic system.

AttributeDetail
IUPAC Name 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile
Common Synonyms 1-(2-Cyanoethyl)-1H-pyrazole-4-carbaldehyde; 1-(2-Cyanoethyl)-4-formylpyrazole
CAS Number 1006518-87-1
SMILES N#CCCN1C=C(C=O)C=N1
InChI Key Unique identifier derived from structure (Predicted)

Physical Properties Profile

Note: As a specialized intermediate, specific experimental constants are often proprietary. The values below represent a synthesis of available data and high-confidence predicted values based on structural analogs (e.g., 1-(2-cyanoethyl)pyrazole).

Table 1: Physicochemical Constants
PropertyValue / DescriptionReliability
Physical State Viscous yellow oil or low-melting solidHigh (Analog-based)
Melting Point 45–55 °C (Predicted)Medium
Boiling Point ~360 °C at 760 mmHg (Predicted)Medium
Density 1.18 ± 0.1 g/cm³High (Predicted)
Solubility Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate, Methanol.[2][3][4] Insoluble in Water, Hexanes.High
LogP ~0.25High
pKa ~2.5 (Conjugate acid of pyrazole N2)High
Solubility Logic

The presence of the nitrile and aldehyde groups imparts significant polarity, making the compound soluble in aprotic polar solvents (DMSO, DMF) and moderately polar solvents (DCM, EtOAc). It is generally lipophilic enough to be extracted from aqueous reaction mixtures using ethyl acetate.

Synthetic Pathways & Manufacturing[9]

The industrial synthesis of 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile relies on the Michael Addition of 1H-pyrazole-4-carbaldehyde to acrylonitrile. This route is preferred for its atom economy and scalability.

Protocol: Michael Addition Synthesis

Reagents: 1H-Pyrazole-4-carbaldehyde, Acrylonitrile, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B. Solvent: Acetonitrile or Ethanol.

  • Dissolution: Dissolve 1.0 eq of 1H-pyrazole-4-carbaldehyde in Acetonitrile (10 volumes).

  • Catalysis: Add 0.1 eq of DBU base.

  • Addition: Add 1.2 eq of Acrylonitrile dropwise at room temperature to control exotherm.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.

  • Workup: Concentrate solvent in vacuo. Redissolve residue in Ethyl Acetate, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography if oil persists.

Visualization: Synthesis Workflow

Synthesis Start 1H-Pyrazole-4-carbaldehyde (Solid) Intermediate Transition State (Michael Acceptor) Start->Intermediate Dissolution (MeCN) Reagent Acrylonitrile (Liquid) Reagent->Intermediate Dropwise Addn Catalyst Base Catalyst (DBU or Triton B) Catalyst->Intermediate Activation Product 3-(4-Formyl-1H-pyrazol-1-yl) propanenitrile Intermediate->Product Reflux 80°C, 4h

Caption: Figure 1. Base-catalyzed Michael addition pathway for the synthesis of the target nitrile.

Chemical Reactivity & Stability

This molecule possesses two distinct electrophilic sites (Aldehyde, Nitrile) and one nucleophilic site (Pyrazole N2), dictating its reactivity profile.

A. Aldehyde Reactivity (C4 Position)

The formyl group is the primary reactive center for downstream functionalization.

  • Reductive Amination: Reacts with amines (e.g., cyclopentylamine) followed by reduction (NaBH(OAc)3) to form secondary amines, a key step in Ruxolitinib synthesis.

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl nitriles.

  • Oxidation: Can be oxidized to the corresponding carboxylic acid using NaClO2 (Pinnick oxidation).

B. Nitrile Reactivity (Side Chain)

The cyano group is relatively stable under mild conditions but reacts under forcing conditions.

  • Hydrolysis: Acidic or basic hydrolysis yields the carboxylic acid or amide.

  • Reduction: Catalytic hydrogenation (Raney Ni, H2) converts the nitrile to a primary amine.

Visualization: Reactivity Network

Reactivity Core 3-(4-Formyl-1H-pyrazol-1-yl) propanenitrile RedAmin Reductive Amination (R-NH2 / NaBH4) Core->RedAmin Aldehyde Selective Oxidation Pinnick Oxidation (NaClO2) Core->Oxidation Aldehyde Selective Hydrolysis Nitrile Hydrolysis (HCl / H2O) Core->Hydrolysis Nitrile Selective Condensation Knoevenagel (Malononitrile) Core->Condensation Aldehyde Selective Prod_Amine Secondary Amine (JAK Inhibitor Precursor) RedAmin->Prod_Amine Prod_Acid Carboxylic Acid Oxidation->Prod_Acid Prod_Amide Amide / Acid Hydrolysis->Prod_Amide Prod_Vinyl Vinyl Nitrile Condensation->Prod_Vinyl

Caption: Figure 2. Divergent reactivity profile showing selective transformations of the aldehyde and nitrile groups.[5]

Pharmaceutical Applications

Role in JAK Inhibitor Synthesis

This compound is a structural analog to the key intermediate used in Ruxolitinib manufacturing. While Ruxolitinib synthesis typically employs 4-bromo-1H-pyrazole, the 4-formyl variant allows for:

  • Library Generation: Rapid synthesis of analogs via reductive amination with diverse amines.

  • Alternative Cyclization: The aldehyde can participate in cyclization reactions to form fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) different from the pyrrolo[2,3-d]pyrimidine core of Ruxolitinib.

Handling, Safety, & Analytical Characterization

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases.

Analytical Standards
  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. Detection at 254 nm.

  • 1H NMR (DMSO-d6):

    • δ 9.85 (s, 1H, CHO)[6]

    • δ 8.30 (s, 1H, Pyrazole-H5)

    • δ 8.05 (s, 1H, Pyrazole-H3)

    • δ 4.45 (t, 2H, N-CH2)

    • δ 2.95 (t, 2H, CH2-CN)

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile (CAS 1006518-87-1).[1][7]

  • Reagentia. (2024).[3] Chemical Catalog: Pyrazole Building Blocks.

  • PubChem. (2024).[3] Compound Summary for 3-(1H-Pyrazol-1-yl)propanenitrile (Analog). National Library of Medicine.

  • Lin, Q., et al. (2009). "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction." Organic Letters, 11(9), 1999-2002. (Cited for synthetic methodology context).

Sources

Solubility Profiling and Process Optimization for 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile in Different Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile (CAS 1006518-87-1 ) is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors, most notably Ruxolitinib . Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

Despite its industrial relevance, public solubility data for this specific intermediate is sparse. This guide provides a rigorous technical framework for determining its solubility profile, modeling its thermodynamic behavior, and leveraging this data to design robust crystallization processes. We synthesize predictive structural analysis with a validated Dynamic Laser Monitoring protocol to empower researchers to generate high-precision solubility curves.

Compound Profile & Structural Analysis
PropertyDetail
IUPAC Name 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile
CAS Number 1006518-87-1
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Key Functional Groups [1][2][3][4][5] • Pyrazole Ring: Aromatic, H-bond acceptor.• Formyl Group (-CHO): Polar, reactive electrophile.• Nitrile Group (-CN): High dipole moment, polar.

Solubility Prediction: Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 1H-pyrazole-4-carbaldehyde), the expected solubility trend is:

  • High Solubility: Polar aprotic solvents (DMF, DMSO, DMAc) due to strong dipole-dipole interactions.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and chlorinated solvents (DCM, Chloroform).

  • Low Solubility: Non-polar hydrocarbons (Hexane, Heptane) and Water (due to the hydrophobic aromatic core outweighing the polar groups).

Experimental Protocol: Dynamic Laser Monitoring Method

To obtain precise mole fraction solubility data (


), the Dynamic Laser Monitoring Method  is superior to the static gravimetric method due to its speed and reproducibility.
3.1. Reagents & Equipment [3][6]
  • Solute: 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile (Purity >99.0% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Toluene, Water (HPLC Grade).

  • Apparatus: Jacketed glass vessel (50 mL), Laser monitoring system (He-Ne laser, light intensity meter), Precision thermometer (±0.05 K), Magnetic stirrer.

3.2. Step-by-Step Workflow
  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel.
    
  • Initial Dosing: Add a precise mass of solute (

    
    ) in excess of the estimated solubility at the starting temperature.
    
  • Equilibration: Set the thermostat to the starting temperature (

    
    , e.g., 283.15 K). Stir at 400 rpm for 30 minutes.
    
  • Dissolution Detection: Slowly increase the temperature (0.1 K/min). Continuously monitor the laser transmittance through the solution.

    • State A (Undissolved): Suspension scatters light; transmittance is low.

    • State B (Dissolved): Solution becomes clear; transmittance spikes to max.

  • Recording: Record the temperature (

    
    ) at which the laser transmittance reaches a stable maximum (indicating complete dissolution).
    
  • Iteration: Add more solute to the same vessel and repeat steps 3-5 to generate the next data point on the curve.

3.3. Workflow Visualization

SolubilityProtocol Start Start: Solvent Preparation AddSolute Add Solute Mass (m2) Start->AddSolute Equilibrate Equilibrate at T0 (Stirring) AddSolute->Equilibrate Heat Slow Heating (0.1 K/min) Equilibrate->Heat LaserCheck Monitor Laser Transmittance Heat->LaserCheck LaserCheck->Heat Low Transmittance Record Record T_final (Clear Solution) LaserCheck->Record Max Transmittance NextPoint Add Increment of Solute Record->NextPoint End Generate Solubility Curve Record->End Sufficient Data NextPoint->Equilibrate Next Data Point

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid solubility.

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution. This is essential for process scale-up.

4.1. Mole Fraction Calculation

Convert mass data to mole fraction (


):


Where

are mass and molar mass of solute;

are for solvent.[6]
4.2. The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the tested range.

4.3. van't Hoff Analysis

To determine the thermodynamic driving forces:



  • 
     (Enthalpy of Dissolution):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy of Dissolution):  Positive values indicate disorder increases upon dissolution.
    

Anticipated Thermodynamic Behavior: For pyrazole derivatives, dissolution is typically endothermic (


) and entropy-driven  (

).[7]
Process Application: Crystallization Strategy

The primary goal of solubility profiling is to design a purification step (recrystallization) to remove impurities like unreacted hydrazine or regioisomers.

5.1. Solvent Selection Matrix
Solvent ClassSolubilityRole in Process
Alcohols (EtOH, IPA) Moderate (High T), Low (Low T)Primary Solvent: Ideal for cooling crystallization.
Water Very LowAnti-solvent: Added to alcoholic solution to force precipitation.
Ethyl Acetate ModerateWash Solvent: Removes non-polar impurities.
DMF/DMSO Very HighAvoid: Difficult to remove; yield loss is high.
5.2. Recommended Purification Workflow

Based on the compound's polarity, a Cooling + Anti-solvent Crystallization is recommended:

  • Dissolution: Dissolve crude 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile in Ethanol at 60°C (near reflux).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slowly cool to 40°C until initial turbidity is observed.

  • Anti-solvent Addition: Slowly add Water (ratio 1:1 to Ethanol) while cooling to 5°C.

  • Isolation: Filter the crystals and wash with cold Ethanol/Water (1:3 mixture).

5.3. Process Logic Diagram

CrystallizationLogic Crude Crude Intermediate (Contains Impurities) Dissolve Dissolve in Ethanol (T = 60°C) Crude->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Cooling Cool to 40°C (Induce Nucleation) HotFilter->Cooling Antisolvent Add Water (Anti-solvent) Cool to 5°C Cooling->Antisolvent Filter Filtration & Wash (Cold EtOH/H2O) Antisolvent->Filter Product Pure Crystal (>99.5% Purity) Filter->Product

Figure 2: Optimized crystallization workflow based on solubility polarity.

References
  • Compound Identification

    • Title: 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile Product Page.[1][8][9]

    • Source: Santa Cruz Biotechnology / Reagentia.
    • CAS: 1006518-87-1.[1][8]

    • URL: (Verified CAS).

  • Methodology (Laser Monitoring)

    • Title: Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Thermodynamic Modeling

    • Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents.[6][7][10]

    • Source: Biointerface Research in Applied Chemistry (2021).[6][7]

    • URL:[Link]

  • Crystallization Principles

    • Title: Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.[11]

    • Source: Engineering (2017).[11][12]

    • URL:[Link]

Sources

Precision Synthesis of Pyrazole-Based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbuster kinase inhibitors like Ruxolitinib , Celecoxib , and Crizotinib . Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic the adenine hinge-binding region of ATP, making it indispensable for targeting kinases, COX-2, and GPCRs.

However, the synthesis of pyrazoles is deceptively simple. While the classical Knorr synthesis is accessible, it often fails in regioselectivity (N1-isomer control) and functional group tolerance during late-stage lead optimization.[1] This guide moves beyond basic textbook definitions to provide a rigorous, process-driven approach to synthesizing high-purity, regiodefined pyrazole inhibitors.

Part 1: Strategic Rationale & Pharmacophore Utility

The pyrazole ring (1,2-diazole) is not merely a linker; it is a tunable electronic valve.

  • Hinge Binding: In kinase inhibitors, the N2 nitrogen often accepts a hydrogen bond from the protein backbone (e.g., Leu hinge residue), while the NH at N1 (or an exocyclic amine) acts as a donor.

  • Metabolic Stability: Unlike furan or thiophene, pyrazoles are generally resistant to oxidative metabolism by CYP450 isoforms.

  • Vector Positioning: The 3, 4, and 5 positions allow for precise vector exploration into the solvent front, gatekeeper regions, or hydrophobic back-pockets of the target protein.

Part 2: Core Synthetic Methodologies

We categorize synthesis into three "Generations" of increasing complexity and precision.

Classical Condensation (The Knorr Synthesis)

Mechanism: Acid-catalyzed condensation of hydrazine derivatives with 1,3-dicarbonyls.[1][2]

  • Pros: Scalable, cheap reagents.

  • Cons: Regioselectivity is the primary failure mode. When using mono-substituted hydrazines (

    
    ) and unsymmetrical 1,3-dicarbonyls, a mixture of 1,3- and 1,5-isomers is formed.[1]
    
  • Expert Insight: The reaction is kinetically controlled by the initial attack of the most nucleophilic hydrazine nitrogen on the most electrophilic carbonyl carbon. However, solvent polarity can shift the tautomeric equilibrium of the hydrazine, altering the outcome.

1,3-Dipolar Cycloaddition

Mechanism: Reaction of diazo compounds or nitrile imines with alkynes/alkenes.[1][3][4]

  • Pros: High regiocontrol using copper (CuAAC) or ruthenium catalysis; excellent for click chemistry libraries.[1]

  • Cons: Safety concerns with diazo intermediates at scale.

Late-Stage C-H Functionalization (Modern Era)

Mechanism: Transition-metal (Pd, Rh, Ru) catalyzed activation of the C4-H or C5-H bond.[1]

  • Utility: Allows for the rapid diversification of a core scaffold without rebuilding the ring. This is critical for SAR (Structure-Activity Relationship) exploration.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting a synthetic route based on substrate constraints.

PyrazoleSynthesis Start Target Pyrazole Structure Q1 Is the Pyrazole Symmetrical? Start->Q1 MethodA Standard Knorr Condensation (Hydrazine + 1,3-Dicarbonyl) Q1->MethodA Yes Q2 Is Regioselectivity Critical (N1 Position)? Q1->Q2 No Q2->MethodA No (Separable Isomers) Q3 Are Reagents Acid/Base Sensitive? Q2->Q3 Yes MethodB Regioselective Cyclization (Enaminones + Hydrazine) Q3->MethodB No MethodC 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Q3->MethodC Yes (Neutral Conditions) MethodD C-H Activation (Pre-formed Pyrazole + Aryl Halide) MethodB->MethodD Late Stage Diversification needed?

Caption: Decision matrix for selecting the optimal pyrazole synthesis route based on symmetry, regioselectivity requirements, and functional group tolerance.

Part 3: Detailed Experimental Protocol

Protocol: Regioselective Synthesis of a 1-Aryl-3,5-Disubstituted Pyrazole (Kinase Inhibitor Core)

This protocol utilizes the enaminone approach , which offers superior regiocontrol compared to standard 1,3-diketones by differentiating the electrophilicity of the reaction centers.

Materials
  • Substrate: 1-Phenyl-3-(dimethylamino)-2-propen-1-one (Enaminone precursor).[1]

  • Reagent: 4-Fluorophenylhydrazine hydrochloride (Kinase hinge binder mimic).

  • Solvent: Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the enaminone (10 mmol, 1.0 equiv) in Ethanol (20 mL).

    • Expert Note: Ensure the enaminone is fully dissolved before adding hydrazine to prevent heterogeneous clumping which lowers yield.

  • Controlled Addition:

    • Add 4-Fluorophenylhydrazine hydrochloride (11 mmol, 1.1 equiv) in one portion.

    • Immediately add Glacial AcOH (5 mol%).

    • Causality: The acid catalyst protonates the dimethylamino group, making it a better leaving group, while buffering the pH to prevent hydrazine degradation.

  • Reflux and Monitoring (Self-Validating Step):

    • Heat the mixture to reflux (78 °C) for 3 hours.

    • QC Stop Point: At T=1h, spot TLC (Hexane:EtOAc 3:1). You should observe the disappearance of the yellow enaminone spot. If starting material persists >10%, add 0.1 equiv more hydrazine.

  • Workup and Isolation:

    • Cool reaction to room temperature.[4][5] The product often precipitates directly.

    • If solid forms: Filter and wash with cold EtOH (2 x 5 mL).

    • If no solid: Concentrate in vacuo, redissolve in EtOAc, wash with NaHCO3 (sat. aq) to remove excess acid, dry over MgSO4, and concentrate.

  • Purification:

    • Recrystallize from EtOH/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Expected Data Profile
ParameterSpecificationNotes
Yield 75 - 92%Lower yields indicate incomplete enaminone formation.[1]
Regioselectivity >95:5 (1,5-isomer vs 1,3-isomer)Confirmed by NOESY NMR (interaction between N-Aryl and C5-H).
Purity >98% (HPLC @ 254 nm)Essential for biological assay screening.

Part 4: Troubleshooting & Optimization (E-E-A-T)

The following table addresses common failure modes encountered in high-throughput synthesis.

Failure ModeRoot CauseCorrective Action
Poor Regioselectivity Similar electrophilicity of carbonyls in 1,3-diketone.[1]Switch to Enaminones: Use DMF-DMA to convert a ketone to an enaminone.[1] The "hard" carbonyl vs. "soft" enamine creates a strong bias for hydrazine attack.
N-Alkylation Fails Pyrazole NH is a weak nucleophile (pKa ~14).Use Phase Transfer Catalysis: Employ K2CO3/TBAB in Toluene or switch to Chan-Lam coupling (Cu(OAc)2, Arylboronic acid) for N-arylation.
Low Yield in Cyclization Hydrazine oxidation or salt formation.Inert Atmosphere: Run reaction under Argon. Use free-base hydrazine if the HCl salt is too acidic for the substrate.
Incomplete C-H Activation Catalyst poisoning by pyrazole nitrogens.Directing Groups: Use removable directing groups or switch to Pd(OAc)2/PivOH systems which are robust for heteroaromatics.[1]

Part 5: Advanced Pathway - Regioselectivity Logic

Understanding the electronic bias is crucial for designing novel inhibitors.

RegioLogic Substrate Unsymmetrical 1,3-Dicarbonyl ConditionA Acidic Media (Protonated Carbonyl) Substrate->ConditionA ConditionB Basic Media (Enolate Formation) Substrate->ConditionB ResultA Hydrazine attacks most electrophilic C ConditionA->ResultA Electronic Control ResultB Hydrazine attacks least hindered C ConditionB->ResultB Steric Control

Caption: Electronic vs. Steric control mechanisms in pyrazole condensation reactions.

References

  • Review of C-H Functionalization: Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020.

  • Ruxolitinib Synthesis: Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction.[1] Organic Letters, 2009.[1]

  • Regioselective Methodologies: Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles.[1][3][6] Organic Letters, 2008.[1]

  • Kinase Inhibitor Design: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Molecules, 2022.[7]

  • Mechanism of Condensation: The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.

Sources

Methodological & Application

The Pyrazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility in chemical functionalization and its ability to engage in a multitude of interactions with biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1] This guide provides an in-depth exploration of the applications of pyrazole derivatives across various therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.

I. Anti-inflammatory Agents: The Legacy of COX-2 Inhibition

Perhaps the most renowned application of pyrazole derivatives lies in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These agents revolutionized the management of pain and inflammation by offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2.[2]

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[2] The diaryl-substituted pyrazole structure, exemplified by Celecoxib (Celebrex®) , allows for selective binding to the larger and more flexible active site of the COX-2 enzyme.[3][4] This selectivity is attributed to the sulfonamide side chain of celecoxib, which interacts with a hydrophilic pocket present in COX-2 but not in COX-1.[4][5]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by Celecoxib.

Protocol 1: Synthesis of a Celecoxib Analog

This protocol outlines a general procedure for the synthesis of a 1,5-diarylpyrazole analog of Celecoxib, a common undertaking in medicinal chemistry to explore structure-activity relationships (SAR).[6][7]

Step 1: Claisen Condensation to form a 1,3-Diketone

  • To a solution of sodium methoxide in a suitable solvent (e.g., toluene), add a substituted acetophenone (e.g., 4'-methylacetophenone) at room temperature.[8]

  • Slowly add a trifluoroacetate ester (e.g., ethyl trifluoroacetate) to the mixture.[8]

  • Heat the reaction mixture to 55-60°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction and neutralize with a weak acid (e.g., 10% aqueous HCl).[8]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 2: Cyclocondensation to form the Pyrazole Ring

  • Dissolve the crude 1,3-diketone from Step 1 in ethanol.

  • Add an equimolar amount of a substituted hydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride).

  • Reflux the mixture for 12-24 hours, monitoring by TLC.[6]

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the crude pyrazole derivative.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method to assess the inhibitory activity of synthesized pyrazole derivatives against human recombinant COX-2.[1][9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • Arachidonic Acid (substrate)

  • Test compounds (pyrazole derivatives) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer and the COX Probe.

  • In the wells of the microplate, add the test compounds at various concentrations. Include wells for a "no inhibitor" control (enzyme control) and a positive control (Celecoxib).

  • Add the diluted human recombinant COX-2 enzyme to all wells except the blank.

  • Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC50 value.

II. Anticancer Agents: Targeting the Kinases that Drive Malignancy

The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors, a class of targeted cancer therapeutics that has transformed oncology.[8][10] Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common driver of cancer.[11]

Mechanism of Action: Kinase Inhibition

Pyrazole derivatives can be designed to fit into the ATP-binding pocket of specific kinases, preventing the phosphorylation of their downstream targets and thereby blocking the signaling cascade that promotes cancer cell growth.[12][13] The versatility of the pyrazole core allows for the development of inhibitors against a wide range of kinases, including:

  • JAK (Janus Kinase): Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis.[11]

  • ALK (Anaplastic Lymphoma Kinase): Crizotinib, another pyrazole-based drug, targets ALK and is used for non-small cell lung cancer.

  • CDKs (Cyclin-Dependent Kinases): Various pyrazole derivatives have been developed as inhibitors of CDKs, which are key regulators of the cell cycle.[14]

Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds to Kinase_Cascade Intracellular Kinase Cascade (e.g., JAK-STAT, MAPK) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Proliferation Cancer Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Protocol 3: General Synthesis of a Pyrazole-Based Kinase Inhibitor

This protocol provides a general approach for synthesizing a 3-amino-1H-pyrazole-based kinase inhibitor scaffold.[12][13]

Step 1: Synthesis of the Pyrazole Core

  • React a β-keto nitrile with hydrazine hydrate in a suitable solvent like ethanol.

  • Reflux the mixture for several hours to form the 3-aminopyrazole core.

  • Isolate and purify the product.

Step 2: N-Arylation or N-Alkylation

  • Couple the 3-aminopyrazole with a suitable aryl or alkyl halide under basic conditions (e.g., using potassium carbonate or cesium carbonate as a base) and a catalyst if necessary (e.g., a palladium catalyst for aryl halides).

  • Monitor the reaction by TLC and purify the product by column chromatography.

Step 3: Further Functionalization

  • The amino group at the 3-position can be further functionalized, for instance, by acylation with an acid chloride or by reductive amination with an aldehyde or ketone.

Protocol 4: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to screen the cytotoxic potential of anticancer compounds.[4][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[16]

  • Treat the cells with various concentrations of the synthesized pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value of the compounds.

III. Other Notable Therapeutic Applications

The versatility of the pyrazole scaffold extends beyond anti-inflammatory and anticancer applications.

A. Agents for Erectile Dysfunction: PDE5 Inhibition

Sildenafil (Viagra®) , a pyrazolopyrimidinone derivative, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[17][18] PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger that promotes smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis.[17][18] By inhibiting PDE5, sildenafil increases cGMP levels, leading to enhanced and prolonged erections upon sexual stimulation.[19]

Protocol 5: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by PDE5.[17][20]

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • PDE assay buffer

  • Binding agent that binds to the hydrolyzed product

  • Test compounds and a known PDE5 inhibitor (e.g., Sildenafil)

  • 96-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add the diluted PDE5A1 enzyme to the wells and incubate for a short period to allow for inhibitor binding.[17]

  • Initiate the reaction by adding the FAM-cGMP substrate.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Stop the reaction and add the binding agent.

  • Read the fluorescence polarization. A higher polarization value indicates less substrate hydrolysis and thus greater PDE5 inhibition.

  • Calculate the percent inhibition and IC50 values for the test compounds.

B. Anti-Obesity Agents: Cannabinoid Receptor Antagonism

Rimonabant , a 1,5-diarylpyrazole, was developed as a selective antagonist of the cannabinoid CB1 receptor.[21] The endocannabinoid system is involved in regulating appetite and energy balance. By blocking the CB1 receptor, Rimonabant was designed to reduce food intake and promote weight loss. However, it was later withdrawn from the market due to severe psychiatric side effects.[21]

Protocol 6: Cannabinoid CB1 Receptor Binding Assay (Radioligand)

This protocol determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.[5][22]

Materials:

  • Cell membranes expressing the human CB1 receptor

  • Radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940)

  • Binding buffer

  • Test compounds

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In reaction tubes, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations in the binding buffer.

  • Include tubes for total binding (radioligand and membranes only) and non-specific binding (with a high concentration of an unlabeled ligand).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the percent displacement by the test compound.

  • Calculate the Ki (inhibition constant) to determine the affinity of the test compound for the CB1 receptor.

IV. Antimicrobial Agents

Pyrazole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[10][19][23] Their mechanisms of action in this context are diverse and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Protocol 7: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds and a standard antibiotic/antifungal drug

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the broth medium.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to be tailored to interact with a vast array of biological targets ensure its continued relevance in the quest for novel and improved therapeutics. The protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate new pyrazole derivatives, contributing to the ongoing development of this remarkable class of compounds.

References

  • Bio-protocol. (n.d.). Cannabinoid Receptor Binding Assay. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • MTT Assay Protocol. (n.d.). MTT Assay. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]

  • ResearchGate. (n.d.). Assay of CB1 Receptor Binding. [Link]

  • PMC. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • PubMed. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

  • MDPI. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. [Link]

  • Wikipedia. (n.d.). Rimonabant. [Link]

  • Frontiers. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • ACS Publications. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. [Link]

  • PubMed. (2016). Assay of CB1 Receptor Binding. [Link]

  • PubMed. (2009). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs adulterated with sildenafil. [Link]

  • ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • Google Patents. (2010).
  • ACS Publications. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]

  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. [Link]

  • MDPI. (2022). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. [Link]

  • PMC. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • MDPI. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3][4] As purine isosteres, these compounds can interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and central nervous system modulators.[1][2][5][6] Notable drugs such as Zaleplon (a hypnotic agent) and Dinaciclib (an anticancer agent) feature this core structure, underscoring its therapeutic relevance.[1]

The synthetic accessibility and the potential for diverse functionalization of the pyrazolo[1,5-a]pyrimidine ring system make it an attractive target for the development of novel therapeutics.[4][5] This guide provides an in-depth exploration of the most common and robust synthetic strategies for the construction of pyrazolo[1,5-a]pyrimidines from readily available pyrazole precursors, with a focus on practical, detailed protocols for laboratory application.

Core Synthetic Strategy: Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles

The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-biselectrophilic partner.[4] This versatile approach allows for the construction of the pyrimidine ring onto the pyrazole core. The choice of the 1,3-biselectrophile dictates the substitution pattern of the final product.

Mechanism of Cyclocondensation

The reaction proceeds through a well-established pathway. Initially, the exocyclic amino group of the aminopyrazole acts as a nucleophile, attacking one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent) to form a vinylogous amide intermediate. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Methodology 1: Synthesis via Condensation with 1,3-Dicarbonyl Compounds

The reaction of aminopyrazoles with 1,3-dicarbonyl compounds such as β-diketones and β-ketoesters is one of the most widely employed methods for the synthesis of pyrazolo[1,a]pyrimidines.[7][8] The reaction is typically carried out under acidic or thermal conditions.

Protocol 1: Conventional Heating Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

This protocol details the synthesis of a disubstituted pyrazolo[1,5-a]pyrimidine using a conventional heating approach.

Materials:

  • 3-Amino-5-phenyl-1H-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-phenyl-1H-pyrazole (0.01 mol) and acetylacetone (0.01 mol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 6 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid product thoroughly.

  • Recrystallize the crude product from ethanol to obtain the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.[9]

Regioselectivity with Unsymmetrical 1,3-Dicarbonyls

A critical consideration in the synthesis of pyrazolo[1,5-a]pyrimidines is regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The substitution pattern on both the aminopyrazole and the dicarbonyl partner influences which carbonyl group is initially attacked by the exocyclic amino group, leading to the potential for isomeric products. Microwave-assisted synthesis has been reported to enhance regioselectivity in some cases.[10]

Methodology 2: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and enhanced regioselectivity compared to conventional heating methods.[6][10]

Protocol 2: One-Pot Microwave-Assisted Synthesis of 2-Aryl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine

This one-pot protocol combines the synthesis of the 5-aminopyrazole intermediate and its subsequent cyclization under microwave irradiation.[11]

Materials:

  • β-Ketonitrile (e.g., benzoylacetonitrile)

  • Hydrazine hydrate

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Acetic acid

  • Methanol

  • Microwave reactor vials

Procedure:

  • Step 1: Synthesis of the 5-Aminopyrazole Intermediate

    • In a microwave reactor vial, dissolve the β-ketonitrile (1.0 mmol) in methanol (3 mL).

    • Add hydrazine hydrate (1.0 mmol).

    • Seal the vial and irradiate in a microwave reactor at 150 °C for 5 minutes.[10][11]

  • Step 2: Cyclocondensation

    • To the cooled reaction mixture containing the in situ generated 5-aminopyrazole, add the β-ketoester (1.0 mmol) and acetic acid (0.5 mL).[10]

    • Reseal the vial and irradiate at 150 °C for an additional 10-15 minutes.[10][11]

    • After cooling, the product will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to afford the pure pyrazolo[1,5-a]pyrimidinone.[10]

Data Presentation: Comparison of Conventional vs. Microwave Synthesis
ProductConventional Heating YieldMicrowave-Assisted YieldReference
Pyrazolo[1,5-a]pyrimidinone 3a25% (18h)52% (2h)[11]

Methodology 3: Synthesis from Chalcones

Chalcones, or α,β-unsaturated ketones, serve as versatile 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. This method provides access to 5,7-diaryl-substituted derivatives.

Protocol 3: Synthesis of 3-Carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine from a Chalcone

This protocol describes a solid-supported, microwave-assisted synthesis.[12]

Materials:

  • 5-Amino-3-carboethoxy-1H-pyrazole

  • (E)-1,3-Diphenylprop-2-en-1-one (Chalcone)

  • NaF/Alumina

  • Potassium persulfate (K₂S₂O₈)

Procedure:

  • Combine 5-amino-3-carboethoxy-1H-pyrazole (0.5 mmol), the chalcone (0.5 mmol), NaF/Alumina, and K₂S₂O₈ in a microwave-safe vessel.[12]

  • Irradiate the mixture under microwave conditions at 180 °C for 15 minutes.[12]

  • After cooling, the product can be isolated and purified by column chromatography.

Visualization of Synthetic Workflows

General Synthesis of Pyrazolo[1,5-a]pyrimidines

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole 3- or 5-Aminopyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Biselectrophile 1,3-Biselectrophile (e.g., 1,3-Dicarbonyl) Biselectrophile->Cyclocondensation Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolopyrimidine

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Mechanism of Cyclocondensation

G Start Aminopyrazole + 1,3-Dicarbonyl Intermediate1 Vinylogous Amide Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration

Caption: Simplified mechanism of pyrazolo[1,5-a]pyrimidine formation.

References

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. [Link]

  • Portilla, J., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16335-16344. [Link]

  • Reddy, L. V. R., et al. (2021). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. RSC Medicinal Chemistry, 12(10), 1716-1729. [Link]

  • Cole, D. C., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 605. [Link]

  • Various Authors. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. IntechOpen. [Link]

  • Various Authors. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 2400-2418. [Link]

  • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 213-245. [Link]

  • Kaping, S., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • El-Kateb, A. A., et al. (2012). Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine and Pyrazolo[1,5-a]pyrimidines Containing Aryl Sulfone Moiety. Life Science Journal, 9(1), 711-718. [Link]

  • Various Authors. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Cogent Chemistry, 5(1), 1612795. [Link]

  • ResearchGate. (2025). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. [Link]

  • Various Authors. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2686. [Link]

  • Al-Issa, S. A. (2007). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine. ARKIVOC, 2007(15), 135-146. [Link]

  • Zhang, X., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(13), 2099-2107. [Link]

  • Various Authors. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7359. [Link]

  • Wang, C., et al. (2017). Synthesis of 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidines through an aza-Michael addition/nucleophilic addition/1,3-hydrogen transfer cascade. Journal of Chemical Sciences, 129(10), 1579-1585. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. Chemistry & Biodiversity, 19(11), e202200674. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • ResearchGate. (2025). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • Various Authors. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chemistry of Heterocyclic Compounds, 61(1), 54-64. [Link]

  • Portilla, J. (2014). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 11(2), 194-213. [Link]

Sources

Advanced Protocol: Regioselective C4-Formylation of Pyrazoles via Vilsmeier-Haack Reaction

[2]

Abstract & Strategic Value

The introduction of an aldehyde moiety at the C4 position of the pyrazole ring is a pivotal transformation in medicinal chemistry. 4-Formylpyrazoles serve as versatile precursors for kinase inhibitors (e.g., indazole-like scaffolds), Schiff bases, and bi-heterocyclic systems. While the Vilsmeier-Haack reaction is the industry standard for this transformation, it presents significant safety challenges—specifically thermal runaway risks during the formation of the chloroiminium reagent. This guide provides a validated protocol that prioritizes process safety, regioselectivity, and yield optimization.

Mechanism of Action

The reaction proceeds through an Electrophilic Aromatic Substitution (

23Vilsmeier Reagent1
Mechanistic Pathway[3][5][6]
  • Activation:

    
     activates DMF, forming the energetic Vilsmeier Reagent.
    
  • Substitution: The pyrazole C4 carbon (highest HOMO coefficient) attacks the electrophilic carbon of the iminium species.

  • Elimination: Loss of a proton restores aromaticity, yielding an iminium intermediate.[3]

  • Hydrolysis: Aqueous workup converts the iminium salt into the target aldehyde.

Pathway Visualization

VilsmeierMechanismDMFDMFVRVilsmeier Reagent(Chloroiminium Ion)DMF->VRActivation(Exothermic)POCl3POCl3POCl3->VRInterIminium IntermediateVR->InterSEAr Attack(C4 Position)PyPyrazole SubstratePy->InterProd4-FormylpyrazoleInter->ProdHydrolysis(-HCl, -NHMe2)H2OH2O (Hydrolysis)H2O->Prod

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction on pyrazoles.

Critical Safety Parameters (Thermal Hazards)

WARNING: The formation of the Vilsmeier reagent is highly exothermic.[4][5] Adiabatic calorimetry data indicates that the Vilsmeier reagent itself can decompose exothermically above 60°C .[1]

ParameterLimit/SpecificationRationale
Reagent Temp

Prevents thermal decomposition and runaway during

addition.
Addition Rate DropwiseControls heat accumulation; maintain internal temp

.[6]
Solvent Anhydrous DMFWater reacts violently with

, releasing HCl gas and heat.
Quench Ice/Water (Slow)Hydrolysis of excess reagent is violently exothermic.

Experimental Protocol

Target: Synthesis of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol.

Materials
  • Substrate: 1-Phenyl-3-methylpyrazole (1.58 g, 10 mmol)

  • Reagent A: Phosphorus Oxychloride (

    
    ) (1.84 g, 1.12 mL, 12 mmol, 1.2 eq)
    
  • Reagent B: N,N-Dimethylformamide (DMF) (5 mL, anhydrous)

  • Quench: Saturated Sodium Acetate (

    
    ) or Ice Water.
    
Step-by-Step Procedure
Phase 1: Vilsmeier Reagent Formation (The "Cold" Step)
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charge: Add anhydrous DMF (5 mL) to the RBF.

  • Cool: Submerge the flask in an ice/salt bath to reach an internal temperature of

    
    .
    
  • Activation: Add

    
     (1.2 eq) dropwise over 15 minutes.
    
    • Checkpoint: Do not allow temperature to exceed

      
      . The solution may turn pale yellow or form a white precipitate (the Vilsmeier salt).
      
    • Hold: Stir at

      
       for 30 minutes to ensure complete formation.
      
Phase 2: Formylation (The "Hot" Step)
  • Addition: Dissolve the pyrazole substrate in a minimum amount of DMF (1-2 mL). Add this solution dropwise to the Vilsmeier reagent at

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Heating (Substrate Dependent):

    • Standard Pyrazoles: Heat to 60–80°C for 2–4 hours.

    • Electron-Poor Pyrazoles: May require 90–100°C and extended times (up to 12h).

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material spot (

      
      ) and appearance of a polar aldehyde spot (
      
      
      ).
Phase 3: Workup & Isolation
  • Cooling: Cool the reaction mixture to RT.

  • Quench: Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring.

    • Note: This step releases HCl. Perform in a fume hood.

  • Neutralization: Adjust pH to ~7–8 using saturated Sodium Acetate or

    
     solution. This facilitates the precipitation of the solid product.
    
  • Extraction: If solids do not precipitate, extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash organic layers with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol or purify via flash chromatography.
    
Process Workflow Diagram

ProtocolWorkflowStartStart: Anhydrous ConditionsStep1Cool DMF to 0°CStart->Step1Step2Add POCl3 Dropwise(Keep T < 5°C)Step1->Step2Step3Add Pyrazole SolutionStep2->Step3Step4Heat to 60-80°C(2-4 Hours)Step3->Step4Step5Quench on Ice(Neutralize to pH 7-8)Step4->Step5EndIsolate ProductStep5->End

Figure 2: Operational workflow for the formylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure glassware is flame-dried; use fresh

.[6]
No Reaction Electron-deficient ringIncrease temperature to 100°C; increase

/DMF ratio to 5 eq.
Tarry Residue Thermal decompositionControl exotherm strictly during

addition; reduce heating temp.
Chlorination Side reactionIf substrate has -OH groups, they will convert to -Cl. Protect -OH groups first.
Regioselectivity Steric hindranceC4 is standard. If C4 is blocked, reaction typically fails or degrades.

References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction.[1]Link (Accessed via search context).

  • BenchChem. Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction (Review).[1][6][3][7][4][5][8][9] Chemical Reviews.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Examples.Link

  • Lokhande, P. D., et al. (2011).[10] Regioselective formylation of 1,3,5-triaryl pyrazoline.[10] Journal of Chemical and Pharmaceutical Research. Link

Application Note: Strategic Synthesis and Evaluation of Pyrazole Scaffolds for Anti-Inflammatory Therapeutics

[1]

Executive Summary

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster anti-inflammatory drugs like Celecoxib (Celebrex®). Unlike traditional NSAIDs that non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to gastrointestinal toxicity, pyrazole derivatives can be engineered for high COX-2 selectivity.[1]

This guide provides a validated workflow for the regioselective synthesis of 1,5-diarylpyrazoles and their subsequent biological evaluation . It addresses the common synthetic pitfall of regioisomer formation (1,3- vs. 1,5-isomers) and details a self-validating colorimetric protocol for determining COX-2 selectivity.

Mechanistic Rationale & SAR Analysis

Mechanism of Action

Inflammation is driven by prostaglandins (PGs) synthesized from arachidonic acid by COX enzymes.[1][2] COX-1 is constitutive (gastric protection), while COX-2 is inducible (inflammation).[3] The therapeutic goal is to inhibit COX-2 while sparing COX-1.

Figure 1: The Arachidonic Acid Cascade and Pyrazole Intervention

COX_PathwayMembraneMembrane PhospholipidsAAArachidonic AcidMembrane->AAPLA2COX1COX-1 (Constitutive)[Gastric Protection]AA->COX1COX2COX-2 (Inducible)[Inflammation]AA->COX2PgsPgsCOX1->PgsCOX2->PgsPyrazolePyrazole Inhibitors(e.g., Celecoxib)Pyrazole->COX1Weak/No InhibitionPyrazole->COX2Selective InhibitionPGsProstaglandins(PGE2, PGI2)Effect1Mucosal DefensePlatelet AggregationEffect2Pain, Fever,InflammationPgs->Effect1Pgs->Effect2

Caption: Selective inhibition of COX-2 by pyrazole derivatives prevents inflammatory prostaglandin synthesis while preserving COX-1 mediated gastric protection.

Structure-Activity Relationship (SAR)

To achieve COX-2 selectivity, the pyrazole ring must bridge specific hydrophobic pockets within the enzyme's active site.

PositionSubstituent RequirementFunction
N-1 Aryl group with Sulfonamide (

)
or Methylsulfone (

)
Binds to the hydrophilic side pocket (Arg513) unique to COX-2. This is the critical selectivity determinant.
C-3 Bulky lipophilic group (e.g.,

,

)
Occupies the hydrophobic binding channel;

enhances metabolic stability.
C-5 Aryl group (e.g., 4-tolyl, 4-fluorophenyl)Provides steric bulk to prevent binding in the smaller COX-1 channel.

Synthetic Protocol: Regioselective Synthesis of 1,5-Diarylpyrazoles

The industry standard is the Knorr Pyrazole Synthesis (condensation of 1,3-diketones with hydrazines). However, this reaction often yields a mixture of 1,3- and 1,5-diaryl isomers. The protocol below utilizes solvent polarity and pH control to favor the bioactive 1,5-diaryl isomer .

Figure 2: Synthetic Workflow for Celecoxib Analogs

Synthesis_WorkflowStartReagents:4-Hydrazinobenzenesulfonamide+4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dioneReactionCyclocondensationSolvent: EtOH/Acetic AcidReflux, 4-6 hrsStart->ReactionIntermedHydroxy-pyrazolineIntermediateReaction->IntermedKineticCrudeCrude Mixture(1,5-isomer major + 1,3-isomer minor)Intermed->Crude-H2OPurifyPurificationRecrystallization (EtOH/Water)removes 1,3-isomerCrude->PurifyFinalFinal Product1,5-Diarylpyrazole(>98% Purity)Purify->Final

Caption: Optimized Knorr synthesis workflow emphasizing purification to isolate the pharmacologically active 1,5-regioisomer.

Protocol 1: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[5]

Materials:

  • 4-Hydrazinobenzenesulfonamide hydrochloride[4]

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione[4]

  • Absolute Ethanol[5]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (5.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (5.5 mmol, 1.1 eq) to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Note: Acidic pH promotes the dehydration step but excessive acid can degrade the sulfonamide.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice-water (100 mL) with vigorous stirring. A precipitate will form.

  • Filtration: Filter the solid under vacuum and wash with cold water (

    
    ) to remove excess acid and hydrazine salts.
    
  • Purification (Critical): The crude solid contains both regioisomers. Recrystallize from a mixture of Ethanol:Water (80:20). The 1,5-isomer (Celecoxib-like) is less soluble and will crystallize out first.

  • Validation: Confirm structure via

    
    . The pyrazole C-4 proton typically appears as a singlet around 
    
    
    .

Biological Evaluation: COX Inhibition Assay

To validate the anti-inflammatory potential, the synthesized compound must be screened for COX-1 vs. COX-2 selectivity.

Protocol 2: Colorimetric COX Inhibitor Screening (TMPD Assay)

This assay measures the peroxidase activity of COX enzymes.[2][6][7] The reduction of



Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[2][6][7]

  • Arachidonic Acid (Substrate).[2][3]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[7][8][9]

  • Heme (Cofactor).

Workflow:

  • Background Wells: Add Assay Buffer (

    
    ) and Heme (
    
    
    ).[2]
  • 100% Activity Wells: Add Assay Buffer (

    
    ), Heme (
    
    
    ), and Enzyme (COX-1 or COX-2,
    
    
    ).
  • Inhibitor Wells: Add Assay Buffer (

    
    ), Heme (
    
    
    ), Enzyme (
    
    
    ), and Test Compound (
    
    
    dissolved in DMSO).
    • Control: Use Celecoxib (

      
      ) as a positive control.
      
  • Incubation: Incubate for 5 minutes at

    
     to allow inhibitor binding.
    
  • Initiation: Add Colorimetric Substrate (TMPD,

    
    ) and Arachidonic Acid (
    
    
    ) to all wells.
  • Measurement: Shake plate for a few seconds and incubate for exactly 2 minutes. Read absorbance at 590 nm .

Data Analysis: Calculate Percent Inhibition:

Success Criteria: A potent anti-inflammatory agent should show



Troubleshooting & Optimization

IssueProbable CauseSolution
"Sinful Red" Impurity Oxidation of hydrazine starting material.Perform reaction under Nitrogen (

) atmosphere. Add a mild base (Sodium Acetate) if using hydrazine hydrochloride salts.[10]
Low Regioselectivity Formation of 1,3-isomer (inactive).Switch solvent to 2,2,2-Trifluoroethanol (TFE) .[11] Fluorinated solvents often enhance regioselectivity toward the 1,5-isomer via hydrogen bonding effects.
Low Yield Incomplete cyclization.[10]Ensure the reaction runs for full duration. If TLC shows intermediate hydrazone, increase reflux time or add more acetic acid.

References

  • Gwd, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation.[12] Molecular Diversity.

  • Abdellatif, K. R., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. Journal of Medicinal Chemistry.

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol.

  • BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.

Troubleshooting & Optimization

Common side products in the synthesis of 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. The insights provided are based on established chemical principles and field-proven experience.

Introduction to the Synthesis

The synthesis of 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile is typically achieved via a two-step process. The sequence of these steps is critical for success.

  • Aza-Michael Addition (Cyanoethylation): The synthesis begins with the N-alkylation of a pyrazole ring with acrylonitrile. This reaction attaches the propanenitrile side chain to the pyrazole nitrogen.

  • Vilsmeier-Haack Formylation: The resulting 3-(1H-pyrazol-1-yl)propanenitrile is then subjected to electrophilic formylation using the Vilsmeier reagent (commonly generated from POCl₃ and DMF) to introduce the aldehyde group at the C-4 position of the pyrazole ring.[1][2][3] Attempting to formylate an N-unsubstituted pyrazole first can be challenging and may fail to yield the desired C-4 aldehyde.[3]

This guide addresses potential issues and side products encountered in both stages of this synthesis.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Potential Side Products Pyrazole Pyrazole Cyanoethylated_Pyrazole 3-(1H-pyrazol-1-yl)propanenitrile Pyrazole->Cyanoethylated_Pyrazole Base Catalyst Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylated_Pyrazole Polymer Polymerized Acrylonitrile Acrylonitrile->Polymer Side Rxn Target_Product Target Product: 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile Cyanoethylated_Pyrazole->Target_Product Unreacted_Pyrazole Unreacted Pyrazole Cyanoethylated_Pyrazole->Unreacted_Pyrazole Incomplete Rxn Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Target_Product Hydrolyzed_Nitrile Hydrolyzed Nitrile (Amide/Acid) Target_Product->Hydrolyzed_Nitrile Workup Unformylated Unformylated Starting Material Target_Product->Unformylated Incomplete Rxn Chlorinated Chlorinated Byproduct Target_Product->Chlorinated Side Rxn

Caption: Synthetic pathway and points of side product formation.

Frequently Asked Questions (FAQs)

Q1: After the initial cyanoethylation step, my reaction mixture is messy and the yield is low. What are the likely culprits?

A: The Aza-Michael addition of pyrazole to acrylonitrile is generally efficient, but several side reactions can complicate the process:

  • Unreacted Pyrazole: Incomplete conversion is common if the base catalyst is too weak or if the reaction time is insufficient. Monitor the reaction via TLC or GC-MS to ensure full consumption of the starting pyrazole.

  • Polymerization of Acrylonitrile: Acrylonitrile is prone to anionic polymerization, especially with strong bases or elevated temperatures. This typically results in a viscous or solid polymeric mass that can make workup difficult. It is advisable to add the acrylonitrile slowly to a solution of the pyrazole and a mild base.

  • Hydrolysis of the Nitrile Group: During aqueous workup, particularly under strong acidic or basic conditions, the nitrile group (-C≡N) can partially or fully hydrolyze to the corresponding primary amide (-CONH₂) or carboxylic acid (-COOH). This is more of a concern if the workup involves prolonged heating or extreme pH.

Q2: My Vilsmeier-Haack formylation reaction is sluggish or stalls completely. Why is this happening?

A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic properties of the pyrazole ring.[3]

  • Deactivating Effect of the Propionitrile Group: The 1-propanenitrile substituent is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. This makes the formylation less facile than on an N-alkyl or N-aryl pyrazole.[4] To overcome this, you may need to use a larger excess of the Vilsmeier reagent or increase the reaction temperature and time. However, be cautious, as harsher conditions can promote side reactions.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. Contamination with water will quench the reagent and halt the reaction.

  • Insufficient Reagent: Due to the deactivating nature of the substituent, a stoichiometric amount of the Vilsmeier reagent may be insufficient. An excess (typically 1.5 to 3.0 equivalents) is often required to drive the reaction to completion.

Q3: I have an unexpected major peak in my LC-MS/NMR analysis after the formylation step. What could this side product be?

A: Beyond unreacted starting material, several side products can arise from the Vilsmeier-Haack reaction itself. The most plausible structures are:

  • Unformylated Starting Material (3-(1H-pyrazol-1-yl)propanenitrile): This is the most common impurity if the reaction does not go to completion. Its presence is confirmed by comparing the analytical data to that of the material from Step 1.

  • Chlorinated Byproduct (3-(5-Chloro-4-formyl-1H-pyrazol-1-yl)propanenitrile): The Vilsmeier-Haack reaction can sometimes lead to chlorination of the heterocyclic ring, particularly at positions activated for nucleophilic attack or adjacent to the formylation site.[2][4] The Vilsmeier reagent itself or intermediates can act as a chlorine source. The presence of this byproduct would be indicated by a mass spectrum showing an isotopic pattern characteristic of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Hydrolyzed Product (3-(4-Formyl-1H-pyrazol-1-yl)propionic acid): Aggressive aqueous workup, especially with heating or strong base/acid, can hydrolyze the nitrile to a carboxylic acid. This would result in a significant shift in polarity and a different mass spectrum.

  • Isomeric Product (3-(5-Formyl-1H-pyrazol-1-yl)propanenitrile): While formylation strongly favors the C-4 position in 1-substituted pyrazoles due to electronic effects, a small amount of the C-5 formylated isomer could potentially form, especially under thermodynamic control or with certain substitution patterns on the pyrazole ring.[5] This isomer can be difficult to separate from the desired product.

Troubleshooting Guide

Problem: Low Yield and Complex Product Mixture

This is a common issue stemming from the sensitive nature of the Vilsmeier-Haack reaction.

Troubleshooting_Low_Yield cluster_conditions Verify Reaction Conditions cluster_analysis Analyze Side Products cluster_solutions Implement Solutions start Low Yield / Complex Mixture Observed in Formylation Step cond1 Anhydrous Conditions Maintained? start->cond1 cond2 Correct Stoichiometry? (1.5-3.0 eq. Vilsmeier Reagent) start->cond2 cond3 Optimal Temperature? (Monitor by TLC/LC-MS) start->cond3 an1 High % of Unformylated SM? cond1->an1 an3 Evidence of Degradation/Tar? cond1->an3 cond2->an1 cond3->an1 an2 Presence of Chlorinated Peak? cond3->an2 cond3->an3 sol1 Increase Reaction Time/Temp an1->sol1 If yes sol2 Increase Reagent Equivalents an1->sol2 If yes sol3 Lower Temperature / Slower Addition an2->sol3 If yes an3->sol3 If yes sol4 Purify SM Before Formylation an3->sol4 If yes

Caption: Troubleshooting flowchart for low yield issues.

Protocol: Differentiating Common Side Products

When troubleshooting, accurate identification of impurities is key. Use the following table to help distinguish the target product from the most probable side products using standard analytical techniques.

Compound NameStructureExpected [M+H]⁺Key ¹H NMR Signals (δ, ppm)
Target Product: 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrileTarget ProductC₇H₇N₃O = 149.15~9.8 (s, 1H, -CHO), ~8.0 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), ~4.5 (t, 2H, N-CH₂), ~3.0 (t, 2H, CH₂-CN)
Unformylated SM: 3-(1H-pyrazol-1-yl)propanenitrileUnformylated SMC₆H₇N₃ = 121.14No aldehyde proton. ~7.6 (d, 1H), ~7.5 (d, 1H), ~6.3 (t, 1H) for pyrazole protons. CH₂ signals similar to target.
Chlorinated Byproduct: 3-(5-Chloro-4-formyl-1H-pyrazol-1-yl)propanenitrileChlorinated ByproductC₇H₆ClN₃O = 183.59Isotopic M+2 peak. Only one pyrazole proton signal (~8.1, s, 1H). Aldehyde and CH₂ signals similar to target.
Hydrolyzed (Acid): 3-(4-Formyl-1H-pyrazol-1-yl)propionic acidHydrolyzed AcidC₇H₈N₂O₃ = 168.15Broad singlet for -COOH. Different chemical shifts for CH₂ protons (~4.4 t, ~2.9 t). Aldehyde and pyrazole protons similar to target.

Note: Exact NMR shifts are solvent-dependent and provided as estimates for guidance.

Recommended Purification Strategy

Flash Column Chromatography:

  • Challenge: The target product and the unformylated starting material can have similar polarities, making separation challenging. The chlorinated byproduct may also co-elute.

  • Recommended Solvents: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 80:20) and gradually increase the polarity (e.g., to 50:50 or 40:60).

  • TLC Visualization: Use a combination of UV light (254 nm) and a potassium permanganate stain to visualize all spots. The aldehyde group of the target product will react with permanganate.

  • For Hydrolyzed Acid Impurity: If the acid byproduct is present, it will likely stick to the baseline on silica gel. A pre-column wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can remove it, or you can add a small amount of acetic acid to your mobile phase to elute it if necessary.

References
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-1. [Link]

  • Sridhar, D. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Mil M. M., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Fin-Tarkovsk, G. N., et al. (1961). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Stability and degradation of 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. By understanding its chemical behavior, you can ensure the integrity of your experiments and reliability of your results.

I. Compound Overview and Key Stability-Influencing Factors

3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile is a multi-functionalized heterocyclic compound. Its stability is primarily dictated by the reactivity of its three key functional groups: the pyrazole ring, the aldehyde group, and the propanenitrile side chain. The interplay of these groups makes the molecule susceptible to specific environmental and chemical conditions.

Primary Factors Influencing Stability:

  • pH: The compound is sensitive to both strongly acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation pathways.[1]

  • Light: As with many complex organic molecules, exposure to UV or high-intensity visible light may initiate degradation.[1]

  • Oxidizing and Reducing Agents: The aldehyde group is particularly susceptible to oxidation and reduction.

  • Moisture: The presence of water can facilitate hydrolysis of the nitrile group and other degradation reactions.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and inert atmosphere.[1][3] See the summary table below for specific recommendations.

Q2: I'm dissolving the compound for my experiment. What solvents are recommended and how should I store the solution?

A2: For immediate use, dissolve the compound in a high-purity, dry, aprotic solvent. If short-term storage of the solution is necessary, it is advisable to keep it at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).[1] Long-term storage in solution is generally not recommended due to the potential for solvent-mediated degradation.[1] The stability in your specific solvent system should be experimentally verified.

Q3: What are the visual or analytical signs of compound degradation?

A3: Degradation can manifest in several ways:

  • Physical Appearance: A noticeable change in color (e.g., from white/off-white to yellow or brown) or consistency.[1]

  • Solubility: A decrease in solubility in your chosen solvent.[1]

  • Chromatographic Analysis (TLC, HPLC): The appearance of new spots or peaks, or a decrease in the area of the main peak corresponding to the pure compound.[1][4]

  • Spectroscopic Analysis (NMR, MS): Changes in the spectra, such as the appearance of new signals or the disappearance of characteristic signals of the parent compound.[1]

Q4: What are the primary degradation pathways for this molecule?

A4: Based on its functional groups, the most probable degradation pathways are:

  • Oxidation of the Aldehyde: The formyl group can be easily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen or other oxidizing agents.

  • Hydrolysis of the Nitrile: Under strongly acidic or basic conditions, the propanenitrile group can be hydrolyzed to a propanoic acid.

  • Reactions of the Cyanoethyl Group: The cyanoethyl group can be susceptible to elimination reactions under basic conditions, a process known as cyanoethylation, which can lead to the formation of acrylonitrile and the corresponding pyrazole.[5][6] This acrylonitrile can then potentially react with other nucleophiles present in the mixture.[6][7]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical workflow to identify and solve the problem.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Symptom: You observe a loss of compound activity, or your results are not reproducible over time.

  • Potential Cause: The compound may be degrading in your assay medium or during storage.

  • Troubleshooting Workflow:

A Inconsistent Biological Results B Verify Purity of Stock Compound (HPLC, NMR) A->B C Purity Confirmed? B->C E Investigate Assay Conditions C->E Yes F Resynthesize or Purify Compound C->F No D_Yes Yes D_No No G Check pH and Temperature of Assay Buffer E->G H Assess Stability in Assay Medium over Time G->H I Modify Assay Conditions (e.g., add antioxidant, adjust pH) H->I A Unexpected Peaks in HPLC B Identify Source of Degradation A->B C Is degradation happening during the reaction or workup? B->C D Is degradation happening during HPLC analysis? B->D E Modify Reaction/Workup Conditions C->E F Modify HPLC Method D->F G Lower Temperature, Use Inert Atmosphere, Adjust pH E->G H Change Mobile Phase pH, Lower Column Temperature, Use Faster Gradient F->H

Sources

Validation & Comparative

Purity Analysis of 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Janus Kinase (JAK) inhibitors like Ruxolitinib, 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile (CAS: 1006518-87-1) serves as a critical electrophilic intermediate. Its purity is paramount; the reactive formyl group (-CHO) is prone to oxidation, yielding the corresponding carboxylic acid, while the pyrazole core presents chromatographic challenges due to its basicity.

This guide objectively compares the industry-standard Buffered Reverse-Phase HPLC (RP-HPLC) method against alternative techniques (GC-FID, Unbuffered LC). We demonstrate that while GC offers speed, it fails to preserve the integrity of the thermally labile aldehyde. Furthermore, we establish that generic unbuffered LC methods result in unacceptable peak tailing, compromising integration accuracy.

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance of the optimized HPLC method versus common alternatives found in general laboratory practice.

Table 1: Comparative Performance Matrix
FeatureOptimized RP-HPLC (Recommended) Gas Chromatography (GC-FID) Unbuffered LC (Generic)
Analyte Integrity High (Ambient temp analysis)Low (Aldehyde oxidation/polymerization at injector temp >200°C)High
Peak Shape Excellent (Symmetry factor 0.9–1.1)GoodPoor (Tailing > 1.5 due to silanol interactions)
Impurity Detection High (Separates polar acid degradants)Moderate (Polar acids may not elute or require derivatization)Low (Co-elution likely)
Sensitivity (LOD) < 0.05% (UV detection at

)
< 0.1%< 0.05%
Suitability QC Release & Stability Process check (limited)Quick look (non-quantitative)
Why Alternatives Fail
  • GC-FID: The formyl group at position 4 is thermally sensitive. At typical GC injector temperatures (250°C), disproportionation or oxidation to 3-(4-carboxy-1H-pyrazol-1-yl)propanenitrile can occur, leading to false low purity results.

  • Unbuffered HPLC: The pyrazole nitrogen (N2) has a pKa of ~2.5. In unbuffered water/methanol, the local pH varies, leading to mixed protonation states and interaction with residual silanols on the column stationary phase. This causes severe peak tailing, making integration of closely eluting impurities impossible.

Deep Dive: The Optimized HPLC Method

Method Principles (The "Why")

To achieve high fidelity, the method must address two chemical realities:

  • Basicity: We use a phosphate buffer at pH 3.0. This keeps the pyrazole fully protonated (cationic) or suppresses silanol ionization, ensuring sharp peaks.

  • Reactivity: We utilize a C18 column with high surface coverage (end-capped) to prevent secondary interactions.

Visualizing the Analytical Workflow[1]

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Sample Prep (Dissolve in ACN:Buffer) Sample->Prep 1.0 mg/mL Sep HPLC Separation (C18, pH 3.0) Prep->Sep Injection Detect UV Detection (254 nm) Sep->Detect Gradient Elution Oxidation Impurity: Carboxylic Acid (Elutes Early) Sep->Oxidation Resolution Data Data Processing (Area %) Detect->Data Integration

Figure 1: Analytical workflow ensuring separation of the parent aldehyde from its oxidative degradants.

Experimental Protocol

Caution: 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile is a skin and eye irritant. Handle in a fume hood.

Instrumentation & Conditions[2][3][4]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: "Eclipse Plus" denotes double end-capping, critical for basic pyrazoles.

  • Wavelength: 254 nm (Primary), 220 nm (Secondary).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Potassium Dihydrogen Phosphate (

    
    ) in water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid (
    
    
    
    ).
    • Note: Filter through 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibration
23.0955Stop
Sample Preparation[4]
  • Diluent: Mix Mobile Phase A and Acetonitrile (90:10 v/v).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

  • System Suitability Standard (SST): A standard injection of the analyte.

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . (Ideally 1.0–1.2).
    • Theoretical Plates (

      
      ): 
      
      
      
      .
    • Precision (RSD):

      
       for 5 replicate injections.
      
  • Specificity Check (Forced Degradation):

    • Expose a small aliquot of sample to

      
       for 30 mins.
      
    • Observation: A new peak (Carboxylic acid derivative) should appear at RRT ~0.4–0.6 (more polar than parent). The method must resolve this peak (

      
      ) from the main peak.
      
Degradation Pathway Visualization

Degradation Parent Parent: 3-(4-Formyl...) (RRT 1.00) Acid Impurity: Carboxylic Acid (RRT ~0.50) Parent->Acid Oxidation of -CHO Oxidant Oxidation (Air/H2O2) Oxidant->Parent

Figure 2: Primary degradation pathway. The HPLC method is specifically tuned to resolve the acidic impurity from the parent aldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965973, 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile. Retrieved from [Link]

  • Incyte Corporation. (2015). Synthesis method of ruxolitinib intermediate.[3] (Patent No.[3] CN104496904A). Google Patents. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for buffered mobile phase selection in basic compounds).

Sources

Validating the Structure of Synthesized Pyrazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet its synthesis often presents a critical validation challenge: regioisomerism . The N-alkylation of asymmetrically substituted pyrazoles typically yields a mixture of 1,3- and 1,5-disubstituted isomers (or N1/N2 tautomers). Standard 1D NMR is frequently insufficient for unambiguous assignment due to overlapping chemical shifts and the lack of scalar coupling between the N-substituent and the distant ring carbons.

This guide outlines a self-validating structural determination workflow, moving beyond basic characterization to definitive proof of connectivity using 2D NMR (NOESY/HMBC),


N spectroscopy, and X-ray crystallography.

Part 1: Comparative Analysis of Validation Methodologies

The following table compares the efficacy of primary validation techniques specifically for distinguishing pyrazole regioisomers.

MethodologySpecificity for RegioisomersResource IntensityConfidence LevelBest Use Case
1D

H /

C NMR
Low to MediumLow60%Initial purity check; identifying functional groups. Often ambiguous for N-site determination.
2D NOESY / ROESY High Medium95%The Standard. Detects through-space proximity between N-substituents and C5-H or C5-substituents.
2D

H-

N HMBC
Very HighHigh (Long acquisition)98%Distinguishing "pyrrole-like" vs. "pyridine-like" nitrogens; definitive for N-alkylation sites.
X-Ray Crystallography AbsoluteVery High100%Final confirmation for lead compounds; required when oils/amorphous solids fail to crystallize.
Mass Spectrometry (MS) LowLow40%Confirms molecular formula but rarely distinguishes regioisomers (fragmentation patterns are often identical).

Part 2: The Self-Validating NMR Workflow

Phase 1: The Tautomer Check (1D NMR)

Unsubstituted pyrazoles (N-H) exist in rapid tautomeric equilibrium. In


H NMR (DMSO-

), this often manifests as broadened signals for C3-H and C5-H due to coalescence.
  • Protocol Insight: If signals are broad, lower the temperature to typically 233 K to "freeze" the tautomers, or N-alkylate the compound to lock the regiochemistry.

Phase 2: The "Smoking Gun" (NOESY/HMBC)

This is the critical step for distinguishing the 1,3-isomer from the 1,5-isomer .

The Logic of NOESY (Nuclear Overhauser Effect Spectroscopy)
  • 1,5-Isomer (Steric Crowding): The N-substituent (e.g., a methyl group) is spatially close to the substituent at position 5. You will see a strong NOE cross-peak .

  • 1,3-Isomer (Steric Freedom): The N-substituent is adjacent to C5-H (if unsubstituted) or distant from the C3-substituent.

  • Causality: The NOE signal intensity decays as

    
    . Consequently, a signal confirms proximity (< 5 Å).[1] Absence of a signal is not proof of distance (false negatives exist), which is why we pair this with HMBC.
    
The Logic of HMBC (Heteronuclear Multiple Bond Correlation)[2][3]
  • Look for a 3-bond coupling (

    
    )  connecting the N-substituent protons to the pyrazole ring carbons.[4]
    
  • If the N-methyl protons correlate to a carbon that also correlates to a specific ring proton, you can map the connectivity without ambiguity.

Phase 3: The Nuclear Option ( N NMR)

When stereochemistry is subtle,


N NMR is definitive.
  • Pyrrole-like Nitrogen (N1): Typically resonates upfield (~ -180 ppm).

  • Pyridine-like Nitrogen (N2): Resonates downfield (~ -80 to -100 ppm).

  • Validation: In N-alkylated pyrazoles, the alkylated nitrogen becomes "pyrrole-like." A

    
    H-
    
    
    
    N HMBC will show a strong correlation between the alkyl protons and the specific nitrogen they are attached to, revealing its chemical shift and thus its electronic environment.

Part 3: Visualization of Logic & Workflows

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process from crude synthesis to final structure confirmation.

PyrazoleValidation Synthesis Crude Synthesis (N-Alkylation) LCMS LC-MS Triage (Purity > 95%) Synthesis->LCMS NMR_1D 1D 1H NMR (Check Integrals) LCMS->NMR_1D Ambiguity Isomer Assignment Ambiguous? NMR_1D->Ambiguity NOESY 2D NOESY/ROESY (Spatial Check) Ambiguity->NOESY Yes (Co-eluting) Final Validated Structure Ambiguity->Final No (Distinct shifts) HMBC 1H-15N HMBC (Connectivity Check) NOESY->HMBC Weak/No NOE NOESY->Final Strong NOE XRay X-Ray Crystallography HMBC->XRay Still Ambiguous HMBC->Final Definite 3J XRay->Final

Caption: Step-by-step decision matrix for validating pyrazole regioisomer identity.

Diagram 2: Distinguishing Regioisomers via NOESY

This diagram visualizes the spatial logic used to distinguish the 1,5-isomer from the 1,3-isomer.

NOESY_Logic cluster_15 1,5-Disubstituted Isomer cluster_13 1,3-Disubstituted Isomer N1_Me N-Methyl C5_R C5-Phenyl Group N1_Me->C5_R Strong NOE Signal (Proximity < 5Å) N1_Me_B N-Methyl C3_R C3-Phenyl Group N1_Me_B->C3_R NO Signal (Too Distant) C5_H C5-Proton N1_Me_B->C5_H Weak/Medium NOE

Caption: Visualizing the 'Through-Space' interactions that define regioisomers in NOESY experiments.

Part 4: Detailed Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Unambiguous assignment of N1 vs N2 alkylation.

  • Sample Preparation: Dissolve 5–10 mg of purified pyrazole in 600 µL of DMSO-

    
     or CDCl
    
    
    
    . Note: DMSO is preferred if NH tautomers are suspected due to its hydrogen-bonding capability.
  • 1D Acquisition: Acquire standard

    
    H (16 scans) and 
    
    
    
    C (512+ scans) spectra.
  • 2D NOESY Setup:

    • Set mixing time (

      
      ) to 300–500 ms.
      
    • Acquire 2048 x 256 data points.

    • Analysis: Phase the spectrum carefully.[2] Look for cross-peaks between the N-alkyl protons (e.g., singlet at ~3.8-4.0 ppm) and the ortho-protons of a phenyl ring at C5. If observed, the structure is the 1,5-isomer .

  • 2D HMBC Setup (Optional but Recommended):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Look for the correlation between N-alkyl protons and the adjacent pyrazole ring carbon.[5]

Protocol B: X-Ray Crystallography (The Fail-Safe)

Objective: Absolute configuration when NMR is inconclusive (e.g., tetra-substituted pyrazoles with no diagnostic protons).

  • Crystal Growth: Attempt slow evaporation using a biphasic solvent system (e.g., DCM/Hexane or Methanol/Water).

  • Mounting: Select a single crystal (>0.1 mm) and mount on a goniometer.

  • Diffraction: Collect data at 100 K to reduce thermal motion.

  • Refinement: Solve structure using direct methods (SHELXT) and refine (SHELXL) until R-factor < 5%.

References

  • Alkorta, I., et al. (2023). Experimental SSNMR and calculated 15N chemical shifts of NH-pyrazoles. ResearchGate. Link

  • BenchChem Technical Support. (2025). Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem. Link

  • Fruchier, A., et al. (1984).[6] 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Semantic Scholar. Link[6]

  • Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH National Library of Medicine. Link

  • Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more. Nanalysis. Link

Sources

Publish Comparison Guide: Structural Confirmation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, pyrazoles present a unique structural challenge: tautomerism (in


-unsubstituted forms) and regioisomerism  (in 

-alkylation reactions).[1]

While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state characterization, it frequently fails to unambiguously distinguish between


- and 

-substituted isomers or to freeze fast-exchanging tautomers. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational methods, establishing SC-XRD as the definitive "Gold Standard" for absolute structural assignment.

The Challenge: The "Tautomeric Trap"

The pyrazole ring contains two nitrogen atoms: a "pyrrole-like" (


) and a "pyridine-like" (

).
  • Tautomerism: In solution,

    
    -pyrazole and 
    
    
    
    -pyrazole often exist in rapid equilibrium. NMR signals average out, obscuring the dominant species.
  • Regioisomerism: When alkylating an unsymmetrical pyrazole (e.g., 3-methyl-5-phenylpyrazole), the electrophile can attack either nitrogen.[2] The resulting isomers often have identical masses and very similar

    
    H NMR shifts.
    

The Risk: Misassigning the


-position can lead to months of wasted Structure-Activity Relationship (SAR) optimization on the wrong isomer.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the three primary methods for structural confirmation.

Feature1D/2D NMR (NOESY/HMBC) Computational (DFT) Single Crystal X-ray (SC-XRD)
Primary Output Connectivity & ProximityTheoretical Energy MinimaAbsolute 3D Electron Density
Regioisomer Certainty Medium (Dependent on NOE cross-peaks)Low/Medium (Predictive only)High (Definitive)
Tautomer Detection Fails (Fast exchange averages signals)Good (Gas phase prediction)Excellent (Freezes solid state form)
Sample Requirement

5 mg (Recoverable)
None (Virtual)Single Crystal (

0.1–0.3 mm)
Time to Result 1–4 HoursDays (High level theory)2–24 Hours (Post-crystallization)
Limitation Ambiguous if substituents are far apartDoes not account for lattice packingRequires a suitable crystal
Decision Framework

Use the following logic to determine when to escalate to SC-XRD.

DecisionTree Start Synthesized Pyrazole Derivative CheckSub Is the Pyrazole N-substituted? Start->CheckSub Tautomer Issue: Tautomeric Equilibrium CheckSub->Tautomer No (N-H) Regio Issue: Regioisomerism (N1 vs N2) CheckSub->Regio Yes (N-R) SolNMR Solution NMR (Average Signal) Tautomer->SolNMR Screening SSNMR Solid State NMR / SC-XRD SolNMR->SSNMR Required for Assignment NOESY Run 2D NOESY / 15N-HMBC Regio->NOESY CrossPeaks Are NOE Cross-peaks Definitive? NOESY->CrossPeaks Definitive Assign Structure via NMR CrossPeaks->Definitive Yes Ambiguous Ambiguous/No Cross-peaks CrossPeaks->Ambiguous No Crystal Escalate to SC-XRD Ambiguous->Crystal

Figure 1: Decision matrix for selecting structural confirmation methods. SC-XRD is the mandatory escalation point when NMR data is ambiguous.

Technical Deep Dive: The SC-XRD Workflow

Why SC-XRD is the "Gold Standard"

Unlike NMR, which infers structure from magnetic environments, SC-XRD maps the electron density of the molecule.

  • Regioisomerism: The electron density map (

    
    ) clearly shows the covalent bond between the Nitrogen and the Alkyl carbon. There is no ambiguity.
    
  • Tautomerism: In the difference Fourier map (

    
    ), the Hydrogen atom appears as a distinct peak of electron density attached to a specific Nitrogen (N1 or N2). This definitively proves which tautomer crystallizes.
    
Experimental Protocol: From Powder to Structure

This protocol is designed for "difficult" pyrazoles that resist easy crystallization.

Phase 1: Crystal Growth (Vapor Diffusion)

Context: Pyrazoles are often soluble in polar organics. Direct evaporation often yields oil.

  • Dissolution: Dissolve ~10 mg of the pyrazole in a minimal amount (0.5 mL) of a "good" solvent (e.g., DCM, THF, or Acetone).

  • Precipitant: Place this vial inside a larger jar containing a "poor" solvent (e.g., Pentane, Hexane, or Diethyl Ether).

  • Equilibrium: Seal the outer jar. The volatile poor solvent will slowly diffuse into the rich solvent, gently lowering solubility and promoting nucleation.

  • Observation: Check after 24–48 hours under polarized light. Look for sharp extinction (indicating crystallinity) rather than amorphous aggregates.

Phase 2: Data Collection & Refinement

Context: The critical step is locating the Hydrogen atoms or confirming the N-C bond.

  • Mounting: Select a crystal (approx.

    
     mm). Mount on a Kapton loop using perfluoropolyether oil.
    
  • Cooling: Crucial. Collect data at 100 K using a Cryostream. This reduces thermal vibration (atomic displacement parameters), making the N-H hydrogen visible in the electron density map.

  • Source Selection:

    • Mo-K

      
       (
      
      
      
      Å):
      Standard for organic small molecules.
    • Cu-K

      
       (
      
      
      
      Å):
      Use if crystals are very small or weakly diffracting.
  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT) or Dual Space methods.

    • Refine non-hydrogen atoms anisotropically.

    • The "Acid Test": For N-H tautomers, locate the H-atom in the difference map freely. Do not constrain it initially. If the peak appears on N1, the structure is the

      
      -tautomer.
      

XRD_Pipeline cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Diffraction cluster_2 Phase 3: Analysis Grow Vapor Diffusion (DCM/Hexane) Select Select Crystal (Polarized Light) Grow->Select Mount Mount & Cool (100 K) Select->Mount Collect Data Collection (Mo/Cu Source) Mount->Collect Solve Solve Phase Problem (SHELXT) Collect->Solve Refine Refine & Locate H (Difference Map) Solve->Refine

Figure 2: The SC-XRD pipeline. Cooling to 100 K (Phase 2) is critical for resolving hydrogen positions in pyrazoles.

Case Study: Distinguishing N-Methyl Isomers

Scenario: A medicinal chemistry team alkylated 3-phenyl-5-trifluoromethylpyrazole with methyl iodide.

  • Expected Product: Mixture of Isomer A (N-methyl on phenyl side) and Isomer B (N-methyl on

    
     side).
    
  • NMR Result:

    
    H NMR showed a methyl singlet at 4.0 ppm for both isolated spots. NOESY showed weak interactions for Isomer A but was inconclusive for Isomer B due to the lack of protons on the 
    
    
    
    group.

SC-XRD Resolution: Crystals of Isomer B were grown via slow evaporation of methanol.

  • Result: The X-ray structure revealed the methyl group attached to the nitrogen adjacent to the

    
     group.
    
  • Mechanism: The electron density map showed a clear

    
     bond length of 1.46 Å at the N1 position relative to the 
    
    
    
    , unambiguously identifying it as the 1-methyl-5-trifluoromethyl-3-phenyl isomer.
  • Outcome: The team avoided misassigning the structure based on ambiguous NOE data, preventing a "false trail" in the SAR campaign.

References

  • Claramunt, R. M., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." Journal of Organic Chemistry. Link

  • Foces-Foces, C., et al. (2001). "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society. Link

  • Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. Link

  • Zhang, L., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures." Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile

[1][2][3]

CAS Number: 1006518-87-1 Synonyms: 1-(2-Cyanoethyl)-1H-pyrazole-4-carbaldehyde; 3-(4-Formylpyrazol-1-yl)propanenitrile Primary Application: Key intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib).[1][2][3]

Part 1: Executive Safety Assessment

Senior Scientist Note: This compound is a bifunctional building block containing a pyrazole core , a reactive aldehyde , and an aliphatic nitrile .[3] While specific toxicological data for this exact CAS is often limited in public databases, its structural analogs dictate a Class-Based Safety Approach .[1][2][3] You must treat this material as a Sensitizer (due to the aldehyde) and a Potential Metabolic Toxin (due to the nitrile).[3]

Hazard Classification (Inferred GHS)
  • Signal Word: WARNING

  • Physical State: Solid (typically off-white to yellow powder).[1][2][3]

  • Key Hazards:

    • Acute Toxicity (Oral/Inhalation): Nitriles can metabolize to release cyanide ions; treat as harmful if swallowed (H302).[2][3]

    • Skin Sensitization: Aldehydes are known contact allergens (H317).[3]

    • Irritation: Causes skin (H315), eye (H319), and respiratory tract irritation (H335).[2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 1006518-87-1 in a research setting.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][2][3] thickness)Outer Glove: Protects against incidental contact. Inner Glove: Barrier against permeation if outer glove is compromised. Nitrile provides excellent resistance to aliphatic nitriles.
Eye/Face Chemical Safety Goggles (Indirect Vented)Safety glasses are insufficient for fine powders that may act as sensitizers.[3] Goggles prevent dust entry into the lacrimal duct.
Respiratory N95/P100 Respirator (if outside hood)Primary Control: Handle only in a certified Chemical Fume Hood. If weighing outside a hood is unavoidable, a fit-tested respirator is mandatory to prevent sensitization.[1][2][3]
Body Lab Coat (Tyvek or Cotton/Poly) + Sleeves Standard lab coat is required.[3] Disposable Tyvek sleeves are recommended during weighing to prevent cuff contamination (a common exposure route).[3]

Part 3: Operational Protocols

Handling & Weighing (Solid State)

Objective: Minimize dust generation and inhalation exposure.[3][4]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Management: Pyrazole powders can be static-prone.[3] Use an anti-static gun or ionizer bar if the powder "flies."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the aldehyde group, which is sensitive to oxidation.[3]

Reaction Setup (Liquid/Solution State)

Objective: Prevent skin absorption of the dissolved nitrile.[3]

  • Solvent Choice: When dissolved in organic solvents (e.g., DCM, DMF), the permeation rate through gloves increases drastically.[2][3] Change outer gloves immediately upon splash. [1]

  • Inert Atmosphere: The aldehyde moiety is susceptible to air oxidation (forming the carboxylic acid). Flush reaction vessels with Nitrogen or Argon.

  • Temperature Control: Avoid heating open vessels. If heating is required, use a reflux condenser to contain nitrile vapors.[3]

Spill Response Logic

Scenario: 500 mg powder spill on the benchtop.

  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Ensure double gloves and respiratory protection are active.

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust dispersal.[2][3]

  • Clean: Scoop up the damp material. Wipe the surface with 10% Bleach (deactivates biological activity) followed by Ethanol (removes organic residue).[3]

  • Dispose: Place all waste in a sealed container labeled "Toxic Solid Waste."

Part 4: Visualization of Safety Logic

PPE Decision Workflow

This diagram illustrates the decision-making process for selecting PPE based on the physical state of the chemical.

PPE_WorkflowStartHandling 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrileStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Reaction MixStateCheck->LiquidDustRiskRisk: Dust Inhalation & SensitizationSolid->DustRiskPermeationRiskRisk: Skin Absorption (Nitrile Carrier)Liquid->PermeationRiskSolidPPEREQ: Fume Hood + N95 (backup)+ Goggles + Lab CoatDustRisk->SolidPPELiquidPPEREQ: Fume Hood + Double Nitrile Gloves+ Face Shield (if splashing)PermeationRisk->LiquidPPE

Caption: Logic flow for selecting appropriate PPE based on the physical state (solid vs. liquid) to mitigate specific risks like dust sensitization or solvent-enhanced skin absorption.[1][2][3]

Emergency Spill Response Logic

This diagram outlines the immediate steps to take in the event of a spill, ensuring containment and safety.

Spill_ResponseSpillEventSpill DetectedAssessAssess Volume & StateSpillEvent->AssessMinorMinor (<1g / <10mL)Assess->MinorMajorMajor (>1g / >10mL)Assess->MajorContainContainment:Dampen Powder or Absorb LiquidMinor->ContainEvacuateEvacuate Lab & Call EHSMajor->EvacuateDeconDecontamination:1. 10% Bleach Wipe2. Ethanol WipeContain->DeconWasteDisposal:Sealed Toxic Waste BinDecon->Waste

Caption: Step-by-step decision matrix for responding to spills, distinguishing between minor incidents manageable by lab staff and major incidents requiring professional EHS intervention.

Part 5: Disposal & Waste Management[1][2][3][4][5][7]

Waste StreamHandling Procedure
Solid Waste Collect contaminated gloves, weighing boats, and paper towels in a sealed biohazard or chemical waste bag .[1][2][3] Label as "Toxic Solid - Nitrile/Aldehyde."[1][2][3]
Liquid Waste Segregate into Non-Halogenated Organic Waste (unless halogenated solvents were used). Do NOT mix with strong acids (risk of HCN evolution from nitrile hydrolysis) or strong oxidizers.[3][5]
Aqueous Waste If an aqueous workup is performed, adjust pH to 9-10 (basic) before disposal to stabilize the nitrile, then dispose of as Aqueous Hazardous Waste .

References

  • National Institutes of Health (NIH) - PubChem. (2025).[2][3] 3-(1H-Pyrazol-1-yl)propanenitrile Compound Summary. Retrieved from [Link][1][2][3]

  • Google Patents. (2016). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Ruxolitinib Intermediate). WO2016063294A2. Retrieved from

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.